
2-Hydroxy-2-sulfanyl-1H-indene-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-2-sulfanyl-1H-indene-1,3(2H)-dione is an organic compound that features both hydroxyl and sulfanyl functional groups attached to an indene-dione core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-sulfanyl-1H-indene-1,3(2H)-dione typically involves the reaction of indene derivatives with sulfur-containing reagents under controlled conditions. One common method is the reaction of 2-hydroxyindene with thiol reagents in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reactions using optimized conditions to maximize yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, potentially leading to the formation of diketones.
Reduction: The sulfanyl group can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: Both the hydroxyl and sulfanyl groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions might involve the use of strong acids or bases, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield diketones, while substitution reactions could produce a variety of functionalized indene derivatives.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds, such as enzyme inhibitors or pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as polymers or coatings.
作用机制
The mechanism of action for 2-Hydroxy-2-sulfanyl-1H-indene-1,3(2H)-dione would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxyl and sulfanyl groups could play key roles in these interactions, forming hydrogen bonds or coordinating with metal ions.
相似化合物的比较
Similar Compounds
2-Hydroxy-1H-indene-1,3(2H)-dione: Lacks the sulfanyl group, which might affect its reactivity and applications.
2-Sulfanyl-1H-indene-1,3(2H)-dione: Lacks the hydroxyl group, potentially altering its chemical properties and biological activity.
1,3-Indandione: A simpler structure that serves as a precursor to more complex indene derivatives.
Uniqueness
2-Hydroxy-2-sulfanyl-1H-indene-1,3(2H)-dione is unique due to the presence of both hydroxyl and sulfanyl groups, which can impart distinct chemical reactivity and biological activity
属性
CAS 编号 |
93173-17-2 |
|---|---|
分子式 |
C9H6O3S |
分子量 |
194.21 g/mol |
IUPAC 名称 |
2-hydroxy-2-sulfanylindene-1,3-dione |
InChI |
InChI=1S/C9H6O3S/c10-7-5-3-1-2-4-6(5)8(11)9(7,12)13/h1-4,12-13H |
InChI 键 |
XUAYIXLUPVEQFK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)(O)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Dihexyl [(naphthalen-1-yl)methyl]phosphonate](/img/structure/B14360060.png)
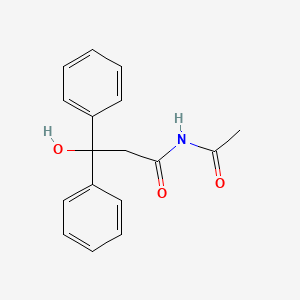

![1-[3-(Propane-2-sulfinyl)propoxy]-3-(trifluoromethyl)benzene](/img/structure/B14360078.png)
![4-{[2-(2-Methoxynaphthalen-1-yl)-1,3-thiazolidin-3-yl]methyl}pyridine](/img/structure/B14360079.png)
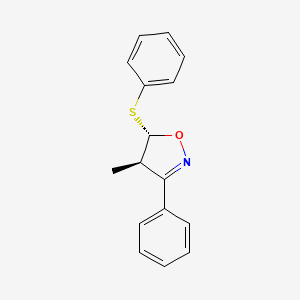
![(2-{4-[(E)-(2,4-Dicyano-5-phenylthiophen-3-yl)diazenyl]phenyl}ethyl)cyanamide](/img/structure/B14360092.png)
![1,1'-Methylenebis[3-(methoxymethyl)-2-methylbenzene]](/img/structure/B14360094.png)
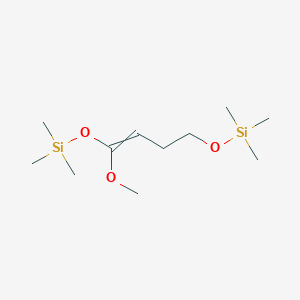
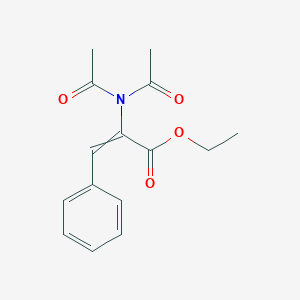
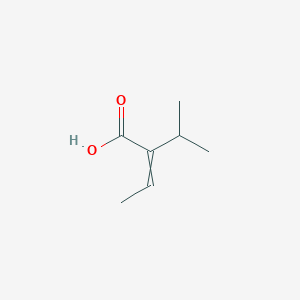
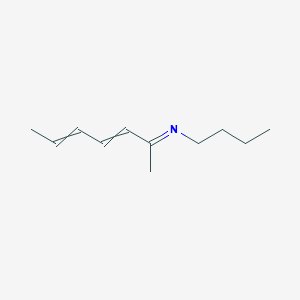
![4-Methoxyphenyl 4-[(7-bromoheptanoyl)oxy]benzoate](/img/structure/B14360119.png)
